molecular formula C17H14N4O5 B5213788 2,3-Bis(4-nitrophenylamino)-4-cyclopentenone

2,3-Bis(4-nitrophenylamino)-4-cyclopentenone

Cat. No.: B5213788
M. Wt: 354.32 g/mol
InChI Key: NTRZVTZLASRAHE-UHFFFAOYSA-N
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Description

2,3-Bis(4-nitrophenylamino)-4-cyclopentenone is an organic compound characterized by the presence of two 4-nitrophenylamino groups attached to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-nitrophenylamino)-4-cyclopentenone typically involves the reaction of 4-nitroaniline with cyclopentenone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-nitrophenylamino)-4-cyclopentenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,3-Bis(4-nitrophenylamino)-4-cyclopentenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-nitrophenylamino)-4-cyclopentenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-aminophenylamino)-4-cyclopentenone
  • 2,3-Bis(4-methoxyphenylamino)-4-cyclopentenone
  • 2,3-Bis(4-chlorophenylamino)-4-cyclopentenone

Uniqueness

2,3-Bis(4-nitrophenylamino)-4-cyclopentenone is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups .

Properties

IUPAC Name

4,5-bis(4-nitroanilino)cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c22-16-10-9-15(18-11-1-5-13(6-2-11)20(23)24)17(16)19-12-3-7-14(8-4-12)21(25)26/h1-10,15,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRZVTZLASRAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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